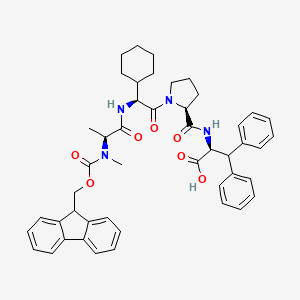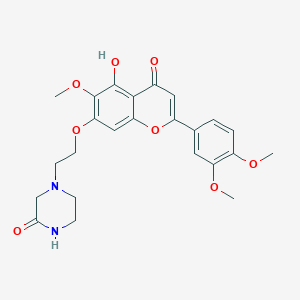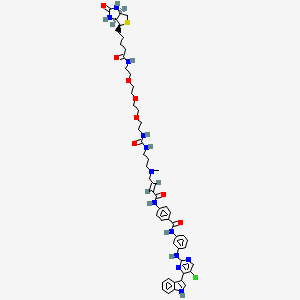
TRPV4 agonist-1
Übersicht
Beschreibung
OUN67600 is a novel compound known as a transient receptor potential vanilloid 4 agonist. It has been identified as a regulator of chondrogenic differentiation, which is the process by which cartilage is formed. This compound has shown significant potential in scientific research, particularly in the fields of biology and medicine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von OUN67600 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und in der wissenschaftlichen Literatur detailliert beschrieben .
Industrielle Produktionsmethoden: Die industrielle Produktion von OUN67600 erfolgt in der Regel durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst den Einsatz von Spezialgeräten und Reagenzien, um die Reaktionen zu erleichtern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: OUN67600 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen: Die Reaktionen mit OUN67600 verwenden in der Regel Reagenzien wie Oxidationsmittel, Reduktionsmittel und Katalysatoren unter kontrollierten Bedingungen, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führt .
Wissenschaftliche Forschungsanwendungen
OUN67600 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Reaktionsmechanismen und -wegen.
Biologie: Untersuchung seiner Rolle bei der chondrogenen Differenzierung und anderen zellulären Prozessen.
Medizin: Erforschung möglicher therapeutischer Anwendungen bei Erkrankungen im Zusammenhang mit Knorpelbildung und -reparatur.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse
5. Wirkmechanismus
OUN67600 übt seine Wirkung aus, indem es als Agonist des transienten Rezeptorpotenzials Vanilloid 4 wirkt. Dieser Rezeptor ist an verschiedenen zellulären Prozessen beteiligt, darunter die Regulation von Kalziumionenkanälen. Durch die Bindung an diesen Rezeptor moduliert OUN67600 die Aktivität dieser Kanäle, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt .
Ähnliche Verbindungen:
TRPV4-Agonist-1: Ein weiterer Agonist des transienten Rezeptorpotenzials Vanilloid 4 mit ähnlicher biologischer Aktivität.
AMG2850: Eine Verbindung mit vergleichbaren Wirkungen auf die Kanäle des transienten Rezeptorpotenzials Vanilloid 4.
Eindeutigkeit: OUN67600 ist aufgrund seiner spezifischen molekularen Struktur und hohen Potenz als Agonist des transienten Rezeptorpotenzials Vanilloid 4 einzigartig. Es hat in bestimmten biologischen Assays eine erhöhte Wirksamkeit im Vergleich zu ähnlichen Verbindungen gezeigt .
Wirkmechanismus
OUN67600 exerts its effects by acting as an agonist of transient receptor potential vanilloid 4. This receptor is involved in various cellular processes, including the regulation of calcium ion channels. By binding to this receptor, OUN67600 modulates the activity of these channels, leading to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
TRPV4 agonist-1: Another agonist of transient receptor potential vanilloid 4 with similar biological activity.
AMG2850: A compound with comparable effects on transient receptor potential vanilloid 4 channels.
Uniqueness: OUN67600 is unique due to its specific molecular structure and high potency as a transient receptor potential vanilloid 4 agonist. It has shown increased efficacy in certain biological assays compared to similar compounds .
Eigenschaften
IUPAC Name |
8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVDBGZQVBEFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


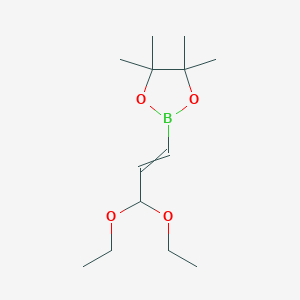
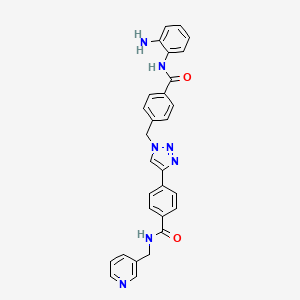
![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)
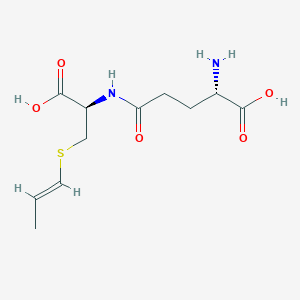
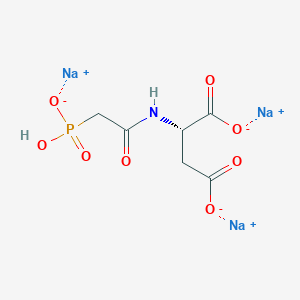
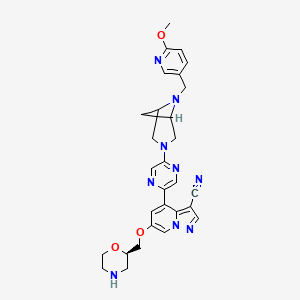


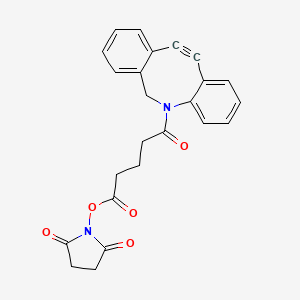
![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)

